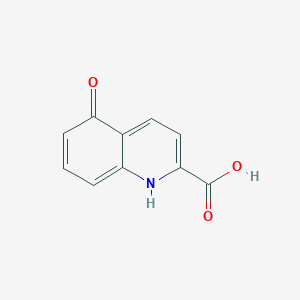

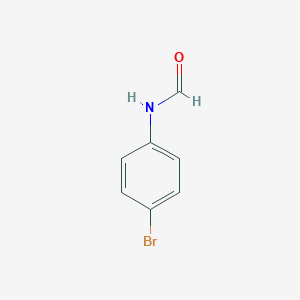

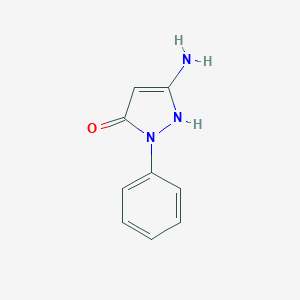

N-(3-acetylphenyl)-2-phenylacetamide

Overview

Description

N-(3-acetylphenyl)-2-phenylacetamide is a compound that can be associated with a variety of chemical studies, including the synthesis of different acetamide derivatives with potential biological activities. Although the provided papers do not directly discuss N-(3-acetylphenyl)-2-phenylacetamide, they do provide insights into similar compounds and their synthesis, structure, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acylation reactions, where an acyl group is introduced to an amine. For instance, the synthesis of N-substituted benzyl acetamides involves the reaction of phenylacetate with substituted benzyl amines, followed by debenzylation . Similarly, N-methyl-N-phenyl-acetamide is synthesized through acetylation, esterification, and ester interchange steps using N-methylaniline and chloracetyl chloride . These methods could potentially be adapted for the synthesis of N-(3-acetylphenyl)-2-phenylacetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . These studies reveal the conformation of the molecules, bond parameters, and possible intermolecular interactions such as hydrogen bonding. For N-(3-acetylphenyl)-2-phenylacetamide, similar analytical methods would be employed to determine its molecular structure and confirm the successful synthesis of the target compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The reactivity of the acetamide group and the substituents on the phenyl rings can lead to a range of chemical transformations, which can be exploited to synthesize more complex molecules or to modify the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of silyl groups can change the compound's hydrophobicity and reactivity . The presence of substituents on the phenyl rings can also affect the compound's acidity, basicity, and overall stability. These properties are crucial for determining the compound's potential applications, including its use as an intermediate in organic synthesis or its biological activity.

Relevant Case Studies

While the provided papers do not mention case studies directly related to N-(3-acetylphenyl)-2-phenylacetamide, they do discuss the biological evaluation of similar compounds. For instance, certain acetamide derivatives have been evaluated as kappa-opioid agonists with analgesic effects in animal models . Another study involves the molecular docking analysis of an acetamide derivative to assess its anticancer activity . These examples highlight the importance of acetamide derivatives in drug discovery and development.

Scientific Research Applications

Antimicrobial Activities

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : The compound has been synthesized and evaluated for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .

- Methods of Application : The antibacterial properties of the drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined with minimum inhibitory concentration (MIC) by using the broth microdilution method .

- Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

Synthesis of Isoindoloquinoline Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : The compound has been synthesized as a novel derivative by a Claisen–Smichdt-type condensation reaction with the aim of obtaining different derivatives belonging to the isoindoloquinoline family .

- Methods of Application : The synthesis was based on a first condensation step to obtain product 12 as the key intermediate, mediated by the Claisen–Schmidt reaction .

- Results : The novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative was synthesized in 75% yield .

Biocatalytic Reduction

- Scientific Field : Biocatalysis .

- Application Summary : The compound has been used in the biocatalytic reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate to the corresponding secondary alcohol .

- Methods of Application : The reduction was achieved by whole cells of Lactobacillus reuteri DSM 20016 .

- Results : The biocatalytic step reached 90% yield .

Synthesis of Sulfonamide Compounds

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : The compound has been used in the synthesis of several sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF), N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), 1-tosyl-1H-imidazole (PSASF-x), 4-methyl-N-(pyridin-4-yl) benzenesulfonamide (PSASF-2), and 1-ethyl-4-tosylpiperazine (PSASF-3) .

- Methods of Application : The compounds were synthesized and their antibacterial activities were evaluated against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .

- Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .

Synthesis of Sulfonamide Compounds

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : The compound has been used in the synthesis of several sulfonamide compounds such as N - (4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF), N - (3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1), 1-tosyl-1 H -imidazole (PSASF-x), 4-methyl- N - (pyridin-4-yl) benzenesulfonamide (PSASF-2), and 1-ethyl-4-tosylpiperazine (PSASF-3) .

- Methods of Application : The compounds were synthesized and their antibacterial activities were evaluated against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 .

- Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .

Future Directions

properties

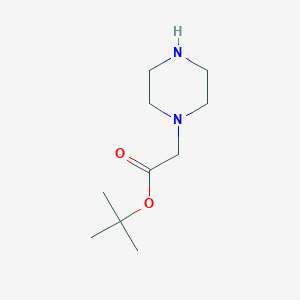

IUPAC Name |

N-(3-acetylphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12(18)14-8-5-9-15(11-14)17-16(19)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTVDRUNXUCUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358896 | |

| Record name | N-(3-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-phenylacetamide | |

CAS RN |

72116-69-9 | |

| Record name | N-(3-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.